N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a synthetic small molecule characterized by:
- Core structure: A propanamide backbone.
- Substituents:
- A pyridin-3-ylmethyl group substituted with a furan-2-yl moiety at the 2-position of the pyridine ring.
- A 3-methylphenylsulfonamido group at the 3-position of the propanamide chain.
This compound shares structural homology with TRPV1 antagonists reported in the literature, particularly those targeting pain and inflammation pathways .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-5-2-7-17(13-15)28(25,26)23-11-9-19(24)22-14-16-6-3-10-21-20(16)18-8-4-12-27-18/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYJVEQUDBASOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a furan ring and a pyridine moiety, which are known to contribute to various biological activities.
Biological Activity
-
Antitumor Activity :
- Compounds with similar structural features have shown promise in inhibiting the proliferation of cancer cells. The presence of the furan and pyridine rings may enhance interaction with cellular targets involved in tumor growth.
-
Anti-inflammatory Properties :
- Sulfonamide derivatives are often investigated for their anti-inflammatory effects. This compound's sulfonamide group may inhibit certain enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
-
Antimicrobial Effects :
- The biological activity of similar compounds suggests potential antimicrobial properties. The furan and pyridine structures can interact with microbial cell membranes or inhibit vital enzymatic processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Potential Activity |
|---|---|
| Furan Ring | Enhances interaction with biological targets |
| Pyridine Moiety | Contributes to binding affinity |
| Sulfonamide Group | May provide anti-inflammatory effects |
Case Studies and Research Findings
-
In vitro Studies :
- Research has indicated that compounds with similar furan and pyridine structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
-
In vivo Studies :
- Animal models have been used to assess the efficacy of related compounds in reducing tumor size and inflammation, supporting the hypothesis that this compound could have therapeutic potential.
-
Mechanistic Insights :
- Studies focusing on the mechanism of action reveal that such compounds may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, emphasizing substituent effects on properties:
Key Observations:
Pyridine Substituents :
- Alkoxy chains (e.g., hexyloxy, cyclopentylmethoxy) improve lipophilicity but may reduce metabolic stability due to enzymatic oxidation .
- Heteroaromatic groups (e.g., furan-2-yl in the target compound) enhance π-π interactions and may improve binding specificity compared to aliphatic chains .
- Piperidinyl groups (e.g., GRT-12360) exhibit exceptional potency (IC₅₀ = 0.5 nM), suggesting that nitrogen-containing substituents optimize TRPV1 affinity .
Sulfonamido Groups :
- Fluorinated phenyl rings (e.g., 3-fluoro-4-methylphenyl) are common in high-affinity TRPV1 antagonists, leveraging fluorine’s electronegativity for hydrogen bonding .
- 3-Methylphenyl in the target compound sacrifices some electronegativity but may enhance metabolic stability by reducing oxidative dehalogenation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
